1-(4-Chlorophenyl)-4-{[4-(cyclopropylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
Description
1-(4-Chlorophenyl)-4-{[4-(cyclopropylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a 4-chlorophenyl group and a piperazine moiety modified with a cyclopropylcarbonyl substituent. Its structure combines a pyrrolidin-2-one core—a lactam known for enhancing metabolic stability—with a piperazine linker, which is often utilized to optimize receptor binding affinity and selectivity. The 4-chlorophenyl group may contribute to α-adrenoceptor (AR) interactions, while the cyclopropylcarbonyl substituent could influence pharmacokinetic properties, such as solubility and resistance to oxidative metabolism .
Properties
Molecular Formula |
C19H22ClN3O3 |
|---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]pyrrolidin-2-one |
InChI |
InChI=1S/C19H22ClN3O3/c20-15-3-5-16(6-4-15)23-12-14(11-17(23)24)19(26)22-9-7-21(8-10-22)18(25)13-1-2-13/h3-6,13-14H,1-2,7-12H2 |
InChI Key |
MDKRKJWLQTVYJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-4-{[4-(cyclopropylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperazine ring: This can be achieved by reacting a suitable amine with a dihaloalkane under basic conditions.
Introduction of the cyclopropylcarbonyl group: This step might involve the acylation of the piperazine ring using cyclopropylcarbonyl chloride in the presence of a base.
Attachment of the pyrrolidin-2-one moiety: This could be done through a condensation reaction between the piperazine derivative and a suitable pyrrolidinone precursor.
Final coupling with the 4-chlorophenyl group: This step might involve a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Piperazine-Cyclopropylcarbonyl Moieties
The piperazine and cyclopropylcarbonyl groups are assembled through sequential alkylation and acylation :
-
Piperazine alkylation : Piperazine reacts with bromoacetyl derivatives under basic conditions (e.g., K₂CO₃ in DMF)4.
-
Cyclopropanecarbonylation : Cyclopropanecarbonyl chloride reacts with the free amine of piperazine in dichloromethane1.
Reaction Pathway :
Amide Bond Coupling
The pyrrolidinone core is linked to the piperazine-cyclopropylcarbonyl fragment via amide bond formation :
-
Activation of carbonyl : The carboxylic acid group of the pyrrolidinone is activated using EDCI/HOBt or HATU14.
-
Coupling with piperazine : The activated intermediate reacts with the amine group of the piperazine derivative.
Optimized Conditions :
| Coupling Agent | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| EDCI/HOBt | DMF | RT | 68 | |
| HATU | CH₂Cl₂ | 0°C → RT | 82 |
Post-Synthetic Modifications
Additional steps include purification (e.g., column chromatography) and crystallization (using ethanol/water mixtures)5.
Reactivity Insights
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-(4-Chlorophenyl)-4-{[4-(cyclopropylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one exhibit significant anticancer properties. For instance, derivatives of piperazine have been shown to inhibit poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair mechanisms in cancer cells. Inhibiting PARP can enhance the efficacy of chemotherapy by preventing cancer cells from repairing DNA damage caused by treatment .
Neuropharmacological Effects
Studies have indicated that piperazine derivatives can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation suggests potential applications in treating psychiatric disorders such as depression and anxiety . The specific compound may share similar properties due to its structural components.
Study on Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a related piperazine derivative significantly reduced tumor growth in xenograft models when administered alongside standard chemotherapy agents. The compound's ability to enhance the cytotoxic effects of these agents was attributed to its role as a PARP inhibitor .
Neuropharmacological Research
In another study focusing on psychiatric applications, researchers evaluated the effects of a piperazine-based compound on animal models exhibiting anxiety-like behavior. The results showed a marked reduction in anxiety symptoms, suggesting that similar compounds could be further explored for therapeutic use in human subjects .
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-4-{[4-(cyclopropylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one likely involves interaction with specific molecular targets such as receptors or enzymes. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Key Observations:
Substituent Position on Phenyl Ring :
- The 4-chlorophenyl group (as in Compound 18) correlates with higher α2-AR affinity compared to 2-chlorophenyl derivatives (Compound 7) . This suggests that the target compound’s 4-chlorophenyl moiety may favor α2-AR interactions.
- Fluorine substituents (e.g., in S-73) enhance hypotensive duration, likely due to increased lipophilicity and metabolic resistance .
Linker Modifications :
- Hydroxypropyl linkers (Compound 8) improve antiarrhythmic potency (ED50 = 1.9 mg/kg), whereas bulkier linkers (e.g., butyl in S-73) may extend hypotensive effects . The target compound’s carbonyl linker could balance conformational rigidity and solubility.
Piperazine Substituents: Cyclopropylcarbonyl groups (target compound) are structurally distinct from aryl or hydroxyethyl substituents.
Pharmacological Activity Comparison
Antiarrhythmic Effects :
Compound 13 (1-{3-[4-(2-ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one) demonstrated the highest prophylactic antiarrhythmic activity (ED50 = 1.0 mg/kg iv), attributed to its ethoxy group’s electron-donating effects . The target compound’s cyclopropylcarbonyl group may similarly modulate electron density but requires empirical validation.Hypotensive Effects :
Compounds with dual substituents (e.g., 2,4-difluorophenyl in S-73) showed sustained blood pressure reduction (>1 hour), while hydroxy group-containing derivatives (Compound 8) required higher doses (5–10 mg/kg) . The target compound’s lack of polar groups may reduce acute hypotensive effects but extend half-life.
Metabolic and Physicochemical Properties
- Cyclopropylcarbonyl vs. Aryl Groups : Cyclopropane’s ring strain and sp² hybridization may increase solubility compared to bulky aryl groups (e.g., 2-tolyl in S-61). However, this could reduce α1-AR affinity, as seen in Compound 18 (α1-AR pKi = 6.71 vs. 7.13 for Compound 7) .
Biological Activity
The compound 1-(4-Chlorophenyl)-4-{[4-(cyclopropylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a derivative of pyrrolidine that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
The synthesis of this compound involves the reaction of 4-chlorophenyl and cyclopropylcarbonyl piperazine derivatives. Initial studies indicate that it can be synthesized with high yields using established organic synthesis techniques, including elemental analysis and NMR spectroscopy for characterization .
Antitumor Activity
Research has indicated that derivatives similar to this compound exhibit significant antitumor activity. For instance, studies have shown that certain piperazine derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial properties. Piperazine derivatives have been documented to exhibit activity against a range of bacterial and fungal strains. For example, a related study highlighted the antimicrobial efficacy of piperazine-based compounds against resistant strains of bacteria, indicating a promising avenue for further exploration in antibiotic development .
Neuropharmacological Effects
Neuropharmacological studies have explored the effects of similar compounds on neurotransmitter systems. Specifically, compounds with piperazine moieties have been shown to interact with serotonin receptors, which may contribute to their anxiolytic and antidepressant effects. This interaction is crucial for understanding their potential use in treating mood disorders .
Case Study 1: Antitumor Efficacy
A study conducted on a series of piperazine derivatives, including our compound of interest, demonstrated significant inhibition of tumor growth in vitro and in vivo models. The study utilized various cancer cell lines and reported a dose-dependent response, suggesting that structural modifications could enhance efficacy .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 12.5 |
| Compound B | HeLa (Cervical) | 10.0 |
| Target Compound | A549 (Lung) | 8.5 |
Case Study 2: Antimicrobial Activity
In a comparative study assessing the antimicrobial activity of several piperazine derivatives, our target compound showed promising results against Staphylococcus aureus and Escherichia coli:
| Compound | Zone of Inhibition (mm) |
|---|---|
| Compound A | 15 |
| Target Compound | 18 |
| Control (Standard Antibiotic) | 20 |
The biological activity of 1-(4-Chlorophenyl)-4-{[4-(cyclopropylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : Interaction with various neurotransmitter receptors may underlie its neuropharmacological effects.
- Cell Cycle Arrest : Some studies suggest that these compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
Q & A
Basic Question
- NMR spectroscopy : H and C NMR confirm regiochemistry, particularly for distinguishing piperazine carbonyl (δ ~165-170 ppm) and pyrrolidin-2-one (δ ~175 ppm) signals .
- X-ray crystallography : Resolves stereochemical ambiguities; for example, intramolecular hydrogen bonds (e.g., C–H···N/O) stabilize the crystal lattice, as seen in structurally similar compounds .
- HPLC-MS : Monitors degradation under accelerated stability conditions (40°C/75% RH), with acetonitrile-water gradients for peak resolution .
How can researchers resolve contradictions in reported pharmacological data for this compound?
Advanced Question
- Mechanistic context : Discrepancies in α1-adrenolytic vs. kinase inhibitory activity may arise from assay conditions (e.g., cell vs. tissue models). Validate using standardized protocols (e.g., Langendorff heart preparations for antiarrhythmic effects ).
- Dose-response profiling : EC values vary with receptor density; use orthogonal assays (e.g., calcium flux for adrenergic activity, BRET for kinase inhibition) to confirm target engagement .
- Metabolite interference : Phase I metabolites (e.g., hydroxylated cyclopropane) may exhibit off-target effects. Employ hepatic microsome assays to identify active metabolites .
What computational strategies predict this compound’s bioavailability and toxicity?
Advanced Question
- ADMET prediction : Tools like SwissADME estimate LogP (~2.5) and CNS permeability (BBB score ~0.3), suggesting moderate blood-brain barrier penetration .
- Toxicity profiling : Use ProTox-II to flag potential hepatotoxicity (e.g., CYP3A4 inhibition) or mutagenicity (Ames test alerts) .
- Molecular dynamics (MD) : Simulate binding to human serum albumin (HSA) to predict plasma half-life; piperazine derivatives show moderate HSA binding (ΔG ~-8 kcal/mol) .
What in vivo models are suitable for evaluating this compound’s therapeutic potential?
Advanced Question
- Cardiovascular models : Rats with induced arrhythmias (e.g., aconitine model) assess antiarrhythmic efficacy at 1–10 mg/kg IV doses, monitoring QT interval prolongation .
- Neuropharmacology : Zebrafish models screen CNS activity (e.g., locomotor changes) due to the compound’s predicted BBB penetration .
- Toxicokinetics : Rodent studies track metabolite accumulation in the liver and kidneys using LC-MS/MS, with dose adjustments based on AUC .
How does the compound’s stability under varying pH and temperature conditions impact formulation?
Basic Question
- pH-dependent degradation : The pyrrolidin-2-one ring hydrolyzes in acidic conditions (pH <3), forming inactive carboxylic acid derivatives. Use enteric coatings for oral formulations .
- Thermal stability : Lyophilized powders retain >90% potency for 6 months at -20°C, while solutions in DMSO degrade by ~15% after 30 days at 4°C .
- Excipient compatibility : Co-solvents like PEG-400 improve aqueous solubility (up to 5 mg/mL) without accelerating degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
